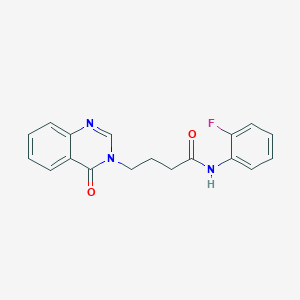![molecular formula C13H24O2Si2 B14164244 Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- CAS No. 89267-67-4](/img/structure/B14164244.png)
Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-: is an organic compound with the molecular formula C13H24O2Si2. It is characterized by the presence of a benzene ring substituted with a methyl group and two trimethylsilyloxy groups. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with trimethylsilyl reagents. One common method is the silylation of 1-methyl-3,5-dihydroxybenzene using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a protective group for hydroxyl functionalities in biomolecules, facilitating the study of complex biochemical pathways.
Industry: In the industrial sector, Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is used in the production of specialty chemicals and advanced materials, including coatings and polymers.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can be deprotected under mild acidic or basic conditions, revealing the free hydroxyl groups for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methyl-3,5-dihydroxy-: Lacks the trimethylsilyloxy groups, making it more reactive and less stable.
Benzene, 1,4-bis(trimethylsilyl)-: Contains two trimethylsilyl groups but lacks the methyl and hydroxyl functionalities.
Uniqueness: Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]- is unique due to the presence of both methyl and trimethylsilyloxy groups, which confer specific chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it valuable in synthetic chemistry and various research applications.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89267-67-4 |
|---|---|
Molekularformel |
C13H24O2Si2 |
Molekulargewicht |
268.50 g/mol |
IUPAC-Name |
trimethyl-(3-methyl-5-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-8-12(14-16(2,3)4)10-13(9-11)15-17(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
ILCZPWVHDICNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



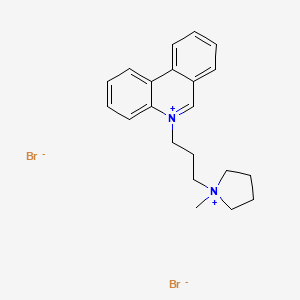
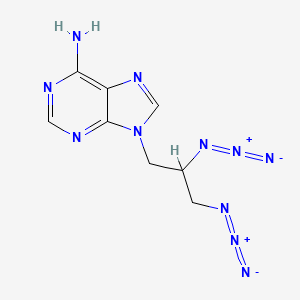
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)
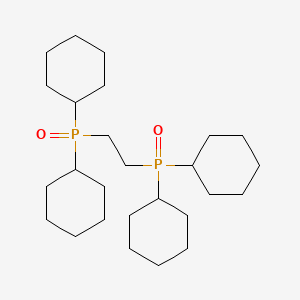
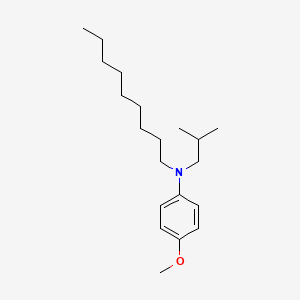

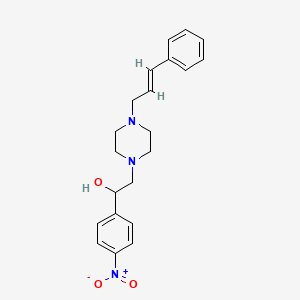
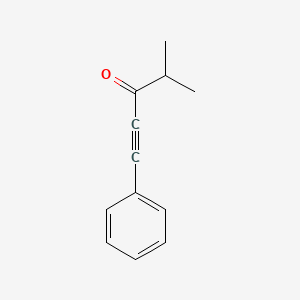

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)
